3-Bromo-4-fluoropyridin-2(1H)-one

Description

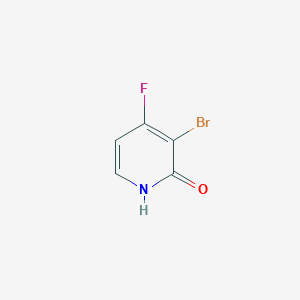

3-Bromo-4-fluoropyridin-2(1H)-one is a halogenated pyridinone derivative characterized by a bromine atom at position 3 and a fluorine atom at position 4 of the pyridinone ring. Its molecular formula is C₅H₃BrFNO, with a molecular weight of 216.99 g/mol. Pyridinones are heterocyclic compounds widely used in medicinal chemistry as intermediates or bioactive scaffolds due to their ability to participate in hydrogen bonding and modulate electronic properties.

Its reactivity is likely influenced by the electron-withdrawing effects of fluorine and bromine, facilitating nucleophilic substitutions at position 3 or functionalization of the pyridinone core .

Properties

IUPAC Name |

3-bromo-4-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOIZTRZNFZALX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination and Fluorination: The synthesis of 3-Bromo-4-fluoropyridin-2(1H)-one typically involves the bromination and fluorination of pyridine derivatives. For instance, starting with 2-hydroxypyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Cyclization: Another method involves the cyclization of appropriate precursors under controlled conditions to form the desired pyridinone structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Bromo-4-fluoropyridin-2(1H)-one can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium thiocyanate, and amines.

Oxidation and Reduction: The compound can participate in oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or acetonitrile.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.

Oxidation Products: Oxidized derivatives of the pyridinone ring.

Reduction Products: Reduced forms of the pyridinone ring or dehalogenated products.

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.

Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

Biology and Medicine:

Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders and cancer.

Biological Probes: Used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industry:

Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Agrochemicals: Explored for its potential use in the development of new agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoropyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of bromo-fluoropyridinone analogs allows for comparative analysis of their physicochemical properties, reactivity, and applications. Below is a detailed comparison based on substituent positions, spectroscopic data, and biological relevance.

Structural and Substituent Analysis

Table 1: Key Structural Features of Analogous Pyridinones

*Similarity scores (0–1 scale) derived from structural analogs in and .

Key Observations:

- Substituent Position: Bromine at position 3 (vs. 4 or 5) increases electrophilicity at the ortho position, favoring nucleophilic aromatic substitution. Fluorine at position 4 enhances ring electron deficiency, stabilizing negative charge in deprotonated states .

- Bulk vs. Small Substituents: Bulky groups (e.g., cyclobutyl ) reduce solubility but improve target binding specificity. Smaller substituents (e.g., methyl ) enhance solubility but may lower metabolic stability.

Spectroscopic and Reactivity Comparisons

NMR Trends:

- 1H NMR: Fluorine at position 4 in this compound deshields adjacent protons, likely causing downfield shifts for H-5 (~δ 8.1–8.3 ppm) compared to non-fluorinated analogs like 4-Bromo-1-methylpyridin-2(1H)-one (H-5: δ 7.5–7.8 ppm) .

- 13C NMR: The electron-withdrawing fluorine at C4 reduces electron density at C3, shifting C-Br resonance upfield (~δ 105–110 ppm) compared to non-fluorinated analogs (δ 115–120 ppm) .

Reactivity:

- Bromine at position 3 is more reactive in Suzuki-Miyaura cross-coupling reactions than bromine at position 4 due to reduced steric hindrance .

- Fluorine at position 4 reduces basicity of the pyridinone ring (pKa ~5–6) compared to non-fluorinated analogs (pKa ~7–8), impacting solubility in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.